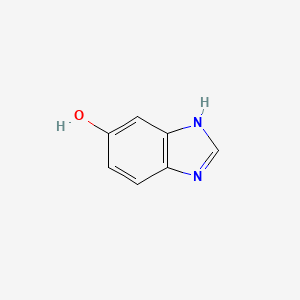

5-Hydroxybenzimidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3H-benzimidazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-5-1-2-6-7(3-5)9-4-8-6/h1-4,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKSOBREFNTJJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194276 | |

| Record name | 5-Hydroxybenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41292-65-3 | |

| Record name | 5-Hydroxybenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41292-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxybenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041292653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxybenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery of 5-Hydroxybenzimidazole: A Journey from Chemical Synthesis to a Key Role in Vitamin B12 Biosynthesis

For researchers, scientists, and drug development professionals, this in-depth guide explores the history of 5-Hydroxybenzimidazole (5-HBI), from its initial chemical synthesis to the elucidation of its critical role as a precursor in the anaerobic biosynthesis of vitamin B12.

Abstract

This compound (5-HBI), a heterocyclic aromatic organic compound, holds a significant place in the annals of both chemistry and biochemistry. Its history is twofold: the story of its first creation in a laboratory and the later discovery of its natural function. The first known chemical synthesis of 5-HBI was achieved in the early 20th century through the condensation of 3,4-diaminophenol with formic acid, a classic method for forming the benzimidazole core. For decades, it remained one of many synthesized heterocyclic compounds. However, its importance escalated dramatically with the discovery of its role as a key intermediate in the anaerobic biosynthesis of the lower axial ligand of vitamin B12, 5,6-dimethylbenzimidazole (DMB). This finding unveiled a fascinating intersection between the biosynthetic pathways of thiamin and vitamin B12, highlighting the enzyme BzaF, a radical S-adenosylmethionine (SAM) enzyme, as the catalyst for the remarkable conversion of aminoimidazole ribotide (AIR) into 5-HBI. This guide provides a comprehensive overview of these pivotal discoveries, detailing the experimental protocols and quantitative data that have defined our understanding of this compound.

The Genesis of Benzimidazoles and the First Synthesis of this compound

The broader family of benzimidazoles, characterized by a fusion of benzene and imidazole rings, has a history stretching back to 1872 with the synthesis of the first derivative. A foundational method for the synthesis of benzimidazoles, known as the Phillips condensation, was later developed. This reaction typically involves the condensation of an o-phenylenediamine with a carboxylic acid in the presence of a mineral acid.

The first documented chemical synthesis of this compound applied this principle. The synthesis was achieved through the reaction of 3,4-diaminophenol with formic acid. This reaction provides a straightforward and efficient route to the 5-HBI core.

Experimental Protocol: Synthesis of this compound from 3,4-Diaminophenol and Formic Acid

The following protocol is a generalized representation of the classic Phillips condensation method adapted for the synthesis of this compound.

Materials:

-

3,4-Diaminophenol

-

Formic acid (98-100%)

-

Hydrochloric acid (4 M)

-

Sodium hydroxide solution

-

Activated charcoal

-

Distilled water

Procedure:

-

A mixture of 3,4-diaminophenol and an excess of formic acid is prepared in a round-bottom flask.

-

4 M hydrochloric acid is added to the mixture to catalyze the reaction.

-

The reaction mixture is heated under reflux for a specified period, typically several hours, to ensure the completion of the condensation and cyclization.

-

After cooling, the solution is carefully neutralized with a sodium hydroxide solution to precipitate the crude this compound.

-

The crude product is collected by filtration and washed with cold distilled water.

-

For purification, the crude product is redissolved in a hot acidic solution, treated with activated charcoal to remove colored impurities, and filtered.

-

The filtrate is then neutralized again to re-precipitate the purified this compound.

-

The purified product is collected by filtration, washed with distilled water, and dried under vacuum.

Data Presentation:

| Property | Value |

| Molecular Formula | C₇H₆N₂O |

| Molecular Weight | 134.14 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | >300 °C (decomposes) |

The Biological Revelation: this compound as a Precursor to Vitamin B12

The second, and arguably more significant, discovery in the history of 5-HBI was the elucidation of its role in the anaerobic biosynthesis of vitamin B12 (cobalamin). Vitamin B12 is unique in that its lower axial ligand, 5,6-dimethylbenzimidazole (DMB), is synthesized de novo by certain anaerobic bacteria. For a long time, the origin of the DMB moiety was a puzzle.

Groundbreaking research revealed that 5-HBI is a key precursor in this pathway.[1][2] This discovery was a pivotal step in understanding the intricate metabolic processes of anaerobic microorganisms.[1]

The BzaF Enzyme: A Radical Approach to 5-HBI Synthesis

Further investigation into the anaerobic vitamin B12 biosynthetic pathway led to the identification of the enzyme responsible for the synthesis of 5-HBI. This enzyme, named BzaF, is a radical S-adenosylmethionine (SAM) enzyme.[1] It catalyzes the remarkable conversion of aminoimidazole ribotide (AIR), an intermediate in the purine biosynthetic pathway, into 5-HBI.[1] This finding was particularly significant as it revealed an unexpected link between thiamin and vitamin B12 biosynthesis, as AIR is also a precursor for thiamin synthesis.[1]

Signaling Pathway of Anaerobic 5-HBI Biosynthesis

Experimental Protocol: In Vitro Reconstitution of 5-HBI Synthesis

The enzymatic synthesis of 5-HBI from AIR by BzaF has been reconstituted in vitro, providing definitive proof of its function. The following is a generalized protocol for such an experiment.

Materials:

-

Purified BzaF enzyme

-

Aminoimidazole ribotide (AIR)

-

S-adenosylmethionine (SAM)

-

Sodium dithionite (as a reducing agent)

-

Assay buffer (e.g., Tris-HCl with appropriate pH)

-

HPLC system for product analysis

Procedure:

-

The BzaF enzyme is purified to homogeneity.

-

The in vitro reaction is set up in an anaerobic environment (e.g., in a glove box).

-

The reaction mixture contains the purified BzaF enzyme, AIR, SAM, and sodium dithionite in the assay buffer.

-

The reaction is initiated by the addition of SAM.

-

The reaction is allowed to proceed at an optimal temperature for a specific duration.

-

The reaction is quenched, and the protein is removed (e.g., by precipitation with acid or organic solvent).

-

The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) to detect the formation of this compound, which is confirmed by comparison with an authentic standard.

Data Presentation:

| Component | Role |

| BzaF Enzyme | Catalyst |

| AIR | Substrate |

| SAM | Co-substrate, radical initiator |

| Sodium Dithionite | Reducing agent to activate the [4Fe-4S] cluster of BzaF |

Experimental Workflow for In Vitro 5-HBI Synthesis

Conclusion

The history of this compound is a compelling example of how a compound, initially a product of synthetic organic chemistry, can later be revealed to play a fundamental role in the intricate machinery of life. Its journey from a laboratory curiosity to a key intermediate in the biosynthesis of a vital coenzyme, vitamin B12, underscores the continuous interplay between chemistry and biology. The elucidation of its synthesis, both chemical and enzymatic, has not only expanded our knowledge of metabolic pathways but also provides a basis for further research in enzymology, drug development, and synthetic biology. The detailed experimental protocols and data presented in this guide offer a valuable resource for professionals in these fields, providing a solid foundation for future investigations into the fascinating world of benzimidazoles.

References

The Pivotal Role of 5-Hydroxybenzimidazole in the Anaerobic Biosynthesis of Vitamin B12

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B12 (cobalamin) is a structurally complex cofactor essential for a myriad of metabolic processes in many organisms, including humans. Its de novo synthesis, however, is exclusive to a subset of bacteria and archaea. Nature has evolved two distinct pathways for cobalamin biosynthesis: an oxygen-dependent (aerobic) route and an oxygen-independent (anaerobic) route. A key structural feature of vitamin B12 is its lower axial ligand, which in the case of cobalamin is 5,6-dimethylbenzimidazole (DMB). While the aerobic pathway for DMB synthesis has been well-characterized, the anaerobic route remained a long-standing puzzle until recent discoveries elucidated the pathway and identified its key intermediates. This technical guide focuses on the critical role of 5-hydroxybenzimidazole (5-HBI) as the foundational benzimidazole intermediate in the anaerobic biosynthesis of the lower ligand of vitamin B12.

The Anaerobic DMB Biosynthesis Pathway: The bza Operon

The genetic basis for the anaerobic biosynthesis of DMB was uncovered through the identification of the bza (benzimidazole biosynthesis) gene cluster in the obligate anaerobe Eubacterium limosum.[1] This operon, often regulated by a cobalamin riboswitch, contains the genes necessary to convert the purine biosynthesis intermediate, 5-aminoimidazole ribotide (AIR), into DMB. The key intermediates in this pathway are this compound (5-HBI), 5-methoxybenzimidazole, and 5-methoxy-6-methylbenzimidazole.[1]

Key Enzymes and Reactions

The conversion of AIR to DMB is a multi-step process catalyzed by the enzymes encoded by the bza operon:

-

BzaA and BzaB (or BzaF): These proteins, homologous to the thiamin biosynthesis enzyme ThiC, constitute a radical S-adenosylmethionine (SAM) enzyme that catalyzes the remarkable conversion of AIR into the first benzimidazole intermediate, 5-HBI.[1]

-

BzaC: This enzyme is an O-methyltransferase that catalyzes the methylation of 5-HBI to form 5-methoxybenzimidazole.[1]

-

BzaD and BzaE: These are predicted to be two distinct methyltransferases that carry out the subsequent methylation steps to produce 5-methoxy-6-methylbenzimidazole and finally DMB.[1]

-

CobT: A phosphoribosyltransferase that activates the benzimidazole base for its attachment to the cobamide precursor.[1]

Quantitative Data Summary

The following table summarizes the quantitative data related to the intermediates and products of the anaerobic DMB biosynthesis pathway as identified in key studies.

| Intermediate/Product | Organism/System | Method of Detection | Key Findings | Reference |

| This compound (5-HBI) | E. coli expressing bzaA and bzaB | LC-MS/MS | Production of [5-OHBza]Cba confirmed. | [1] |

| 5-Methoxybenzimidazole | E. coli expressing bzaA, bzaB, cobT, bzaC | LC-MS/MS | Production of [5-OMeBza]Cba confirmed. | [1] |

| 5-Methoxy-6-methylbenzimidazole | E. coli expressing bzaA, bzaB, cobT, bzaC, bzaD | LC-MS/MS | Production of [5-OMe-6-MeBza]Cba confirmed. | [1] |

| 5,6-Dimethylbenzimidazole (DMB) | E. coli expressing the full bza operon | LC-MS/MS | Production of vitamin B12 (containing DMB) confirmed. | [1] |

Signaling Pathways and Experimental Workflows

Anaerobic DMB Biosynthesis Pathway from AIR

Caption: Anaerobic biosynthesis of DMB from AIR.

Experimental Workflow for Heterologous Expression and Analysis

Caption: Workflow for DMB biosynthesis analysis.

Detailed Experimental Protocols

Heterologous Expression of the bza Operon in E. coli

Objective: To produce and identify the intermediates of the anaerobic DMB biosynthesis pathway.

Materials:

-

E. coli strain (e.g., a ΔmetE ΔcobT double mutant)

-

Expression plasmid containing the bza operon from E. limosum

-

Luria-Bertani (LB) medium supplemented with appropriate antibiotics

-

Anaerobic chamber or anaerobic jars

-

Cobinamide (Cbi)

Protocol:

-

Transformation: Transform the E. coli host strain with the expression plasmid carrying the bza operon using standard chemical transformation or electroporation protocols.

-

Pre-culture: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Anaerobic Culture:

-

Inside an anaerobic chamber, inoculate 100 mL of pre-reduced LB medium (supplemented with antibiotic and Cbi) with the overnight pre-culture to an initial OD600 of ~0.05.

-

If using anaerobic jars, prepare the culture in a sealed bottle with a septum for gas exchange and sparge with an anaerobic gas mixture (e.g., 95% N2, 5% H2) before sealing.

-

-

Induction: If using an inducible promoter, add the inducer (e.g., IPTG) at the appropriate cell density (e.g., OD600 of 0.4-0.6).

-

Incubation: Incubate the culture anaerobically at 37°C for 24-48 hours.

-

Harvesting: Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further processing.

Extraction and Analysis of Cobamides and Intermediates

Objective: To extract and identify the benzimidazole intermediates and the final cobamide product.

Materials:

-

Harvested E. coli cell pellet

-

Lysis buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Lysozyme

-

DNase I

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol, Acetonitrile, Water (HPLC grade)

-

Formic acid

-

HPLC system with a C18 column

-

Mass spectrometer (e.g., triple quadrupole or high-resolution MS)

Protocol:

-

Cell Lysis:

-

Resuspend the cell pellet in lysis buffer.

-

Add lysozyme and DNase I and incubate on ice for 30 minutes.

-

Sonicate the cell suspension on ice to ensure complete lysis.

-

Centrifuge at 15,000 x g for 20 minutes at 4°C to pellet cell debris.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the clarified cell lysate onto the cartridge.

-

Wash the cartridge with water to remove salts and hydrophilic impurities.

-

Elute the cobamides and benzimidazole intermediates with methanol or acetonitrile.

-

Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

-

-

HPLC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable mobile phase (e.g., 20% acetonitrile in water with 0.1% formic acid).

-

Inject the sample onto a C18 HPLC column.

-

Use a gradient elution program with mobile phases A (water with 0.1% formic acid) and B (acetonitrile with 0.1% formic acid) to separate the compounds.

-

Monitor the elution of compounds using a UV-Vis detector and a mass spectrometer.

-

For targeted analysis of known intermediates, use multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer with optimized precursor-product ion transitions.

-

For identification of unknown compounds, use a high-resolution mass spectrometer to obtain accurate mass measurements.

-

In Vitro Reconstitution of 5-HBI Synthesis

Objective: To demonstrate the enzymatic conversion of AIR to 5-HBI by BzaF (or BzaA/BzaB).

Materials:

-

Purified BzaF (or BzaA and BzaB) enzyme

-

5-aminoimidazole ribotide (AIR)

-

S-adenosylmethionine (SAM)

-

Sodium dithionite (as a reducing agent)

-

Anaerobic buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 5 mM DTT, pre-reduced)

-

Anaerobic chamber

Protocol:

-

Reaction Setup: Inside an anaerobic chamber, prepare the reaction mixture in the anaerobic buffer containing purified BzaF enzyme, AIR, and SAM.

-

Initiation: Initiate the reaction by adding a freshly prepared solution of sodium dithionite.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 1-4 hours).

-

Quenching: Stop the reaction by adding an acid (e.g., trifluoroacetic acid) or by heat inactivation.

-

Analysis: Analyze the reaction mixture for the formation of 5-HBI using HPLC-MS/MS as described in the previous protocol. Compare the retention time and mass spectrum of the product with an authentic 5-HBI standard.

Conclusion

The discovery of the anaerobic pathway for DMB biosynthesis and the central role of this compound has filled a significant gap in our understanding of vitamin B12 synthesis. The characterization of the bza operon and its encoded enzymes provides a genetic and biochemical roadmap for this essential metabolic process in anaerobic microorganisms. The detailed experimental protocols and analytical methods outlined in this guide offer a framework for researchers to further investigate this pathway, explore the diversity of cobamide lower ligands in nature, and potentially engineer microbial systems for the enhanced production of vitamin B12 and its analogs for various biotechnological and therapeutic applications.

References

The BzaF Enzyme: A Key Player in Anaerobic Vitamin B12 Biosynthesis

An In-depth Technical Guide on the Discovery, Characterization, and Experimental Protocols Related to the BzaF Enzyme and its Role in 5-Hydroxybenzimidazole Synthesis.

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The biosynthesis of vitamin B12 (cobalamin), a vital cofactor in all domains of life, follows distinct aerobic and anaerobic pathways. A long-standing enigma in the anaerobic pathway has been the origin of the lower axial ligand, 5,6-dimethylbenzimidazole (DMB). Recent discoveries have illuminated this pathway, revealing a fascinating intersection with thiamin biosynthesis and identifying the pivotal role of the BzaF enzyme. This technical guide provides a comprehensive overview of the discovery, function, and experimental study of BzaF, a radical S-adenosylmethionine (SAM) enzyme responsible for the synthesis of the DMB precursor, this compound (5-HBI).

The Discovery of BzaF: A Missing Piece of the Puzzle

Comparative genomics studies identified a gene, termed bzaF, clustered with other anaerobic vitamin B12 biosynthetic genes.[1] This gene was found to be a paralog of thiC, the gene encoding the bacterial thiamin pyrimidine synthase, which is also a radical SAM enzyme. This genomic linkage suggested a potential role for BzaF in the anaerobic B12 pathway. Subsequent biochemical studies confirmed that BzaF is indeed a radical SAM enzyme that catalyzes the remarkable conversion of aminoimidazole ribotide (AIR), an intermediate in purine and thiamin biosynthesis, into this compound (5-HBI).[1][2][3] This discovery was a significant breakthrough, identifying the first dedicated step in the anaerobic synthesis of the benzimidazole moiety of vitamin B12.

BzaF: A Radical SAM Enzyme

BzaF belongs to the vast superfamily of radical SAM enzymes, which utilize a [4Fe-4S] cluster to reductively cleave S-adenosylmethionine (SAM), generating a highly reactive 5'-deoxyadenosyl radical.[1] This radical is a powerful oxidant capable of initiating complex chemical transformations by abstracting a hydrogen atom from a substrate. In the case of BzaF, the 5'-deoxyadenosyl radical initiates the conversion of AIR to 5-HBI. The enzyme has a molecular mass of approximately 48 kDa and has been shown to contain a [4Fe-4S] cluster, a characteristic feature of this enzyme family.[1]

Data Presentation

While detailed kinetic parameters (Km, kcat) and optimal conditions for BzaF have not been extensively reported in the literature, the following table summarizes the currently available quantitative data.

| Parameter | Value | Reference |

| Molecular Mass | 48 kDa | [1] |

| Iron Content | ~3 irons/monomer | [1] |

| Sulfide Content | ~2.6 sulfides/monomer | [1] |

| Product to Enzyme Ratio (HBI:BzaF) | 0.7 | [1] |

| 5'-dA to Enzyme Ratio (5'-dA:BzaF) | 1.1 | [1] |

Experimental Protocols

The following protocols are based on methodologies described for the characterization of BzaF and other radical SAM enzymes.

Expression and Purification of His-tagged BzaF

This protocol describes the expression of BzaF in E. coli and its purification using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography under strict anaerobic conditions to preserve the integrity of the [4Fe-4S] cluster.

Materials:

-

E. coli BL21(DE3) cells harboring the BzaF expression plasmid

-

Luria-Bertani (LB) medium

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 2 mM DTT)

-

Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 40 mM imidazole, 10% glycerol, 2 mM DTT)

-

Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol, 2 mM DTT)

-

Ni-NTA agarose resin

-

Anaerobic chamber or glove box

Procedure:

-

Inoculate a starter culture of E. coli cells in LB medium with the appropriate antibiotic and grow overnight at 37°C.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 18°C for 16-20 hours.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Perform all subsequent steps under anaerobic conditions.

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.

-

Elute the BzaF protein with Elution Buffer.

-

Collect fractions and analyze for protein purity by SDS-PAGE.

-

Pool the purest fractions and exchange the buffer to a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 2 mM DTT) using a desalting column.

-

Store the purified enzyme at -80°C.

In Vitro Assay for BzaF Activity

This assay measures the conversion of AIR to 5-HBI by BzaF. The product formation can be monitored by high-performance liquid chromatography (HPLC).

Materials:

-

Purified BzaF enzyme

-

Aminoimidazole ribotide (AIR) solution

-

S-adenosylmethionine (SAM) solution

-

Sodium dithionite

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 5 mM MgCl2, 2 mM DTT)

-

HPLC system with a C18 column

Procedure:

-

Prepare all solutions and perform the assay under strict anaerobic conditions.

-

In a reaction vial, combine the Assay Buffer, AIR, and SAM.

-

Initiate the reaction by adding a freshly prepared solution of sodium dithionite to reduce the [4Fe-4S] cluster of BzaF, followed by the addition of the purified BzaF enzyme.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Quench the reaction by adding an acid (e.g., trifluoroacetic acid) to precipitate the protein.

-

Centrifuge the quenched reaction to pellet the precipitated protein.

-

Analyze the supernatant by HPLC to detect and quantify the formation of 5-HBI and 5'-deoxyadenosine (a byproduct of SAM cleavage). A standard curve for 5-HBI should be used for quantification.

Visualizations

Biosynthetic Pathway of this compound

Caption: The BzaF-catalyzed conversion of AIR to 5-HBI.

Experimental Workflow for BzaF Characterization

Caption: A typical experimental workflow for BzaF characterization.

Logical Relationship of BzaF to Vitamin B12 and Thiamin Biosynthesis

Caption: BzaF links purine metabolism to anaerobic B12 synthesis.

Conclusion and Future Directions

The discovery of the BzaF enzyme has been a pivotal step in understanding the anaerobic biosynthesis of vitamin B12. It highlights a remarkable example of evolutionary repurposing, where a radical SAM enzyme paralogous to one in thiamin biosynthesis has been adapted for a crucial role in cobalamin assembly. This technical guide provides a foundational understanding of BzaF for researchers in the fields of enzymology, metabolic engineering, and drug development.

Future research will likely focus on a more detailed characterization of BzaF's catalytic mechanism, including structural studies to elucidate the active site architecture and substrate binding. A thorough investigation of its kinetic properties and optimal reaction conditions is also warranted. Furthermore, understanding the regulation of the bzaF gene and its coordination with other genes in the anaerobic B12 pathway will provide a more complete picture of this essential metabolic process. The insights gained from studying BzaF could pave the way for the development of novel antimicrobial agents targeting this unique anaerobic pathway and for the bioengineering of microorganisms for enhanced vitamin B12 production.

References

5-Hydroxybenzimidazole: An In-Depth Technical Guide to its Role as a Metabolite of Benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole and its derivatives represent a cornerstone in medicinal chemistry and pharmacology, with applications ranging from anthelmintics to proton pump inhibitors.[1][2] The metabolic fate of these compounds is of critical importance in understanding their efficacy, pharmacokinetics, and potential for drug-drug interactions. A key metabolic transformation is the hydroxylation of the benzimidazole ring, frequently yielding 5-Hydroxybenzimidazole. This metabolite is not only a product of xenobiotic metabolism but also an intermediate in the anaerobic biosynthesis of vitamin B12's lower ligand, 5,6-dimethylbenzimidazole.[3][4] This technical guide provides a comprehensive overview of this compound as a metabolite, detailing its formation, analytical quantification, and the experimental protocols necessary for its study.

Metabolic Formation of this compound

The biotransformation of benzimidazole to this compound is primarily a Phase I metabolic reaction. This oxidation is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are predominantly found in the liver.[5][6] While a broad range of CYP isoforms can metabolize benzimidazole derivatives, specific enzymes such as CYP2J2 and CYP2C19 have been identified as major contributors to the hydroxylation of related compounds like albendazole and fenbendazole.[7] The general reaction involves the insertion of an oxygen atom onto the C5-position of the benzimidazole ring.

Metabolic Pathway

The metabolic pathway from benzimidazole to this compound is a direct hydroxylation reaction. The parent compound, benzimidazole, enters the active site of a cytochrome P450 enzyme. Through the P450 catalytic cycle, an oxygen atom is transferred to the benzimidazole substrate, resulting in the formation of this compound.

Quantitative Analysis

The quantification of this compound in biological matrices is essential for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[8]

In Vitro Enzyme Kinetics

The kinetic parameters of this compound formation can be determined using in vitro assays with human liver microsomes. By measuring the rate of metabolite formation at various substrate concentrations, Michaelis-Menten kinetics can be modeled to determine the Michaelis constant (Km) and maximum velocity (Vmax). Intrinsic clearance (Clint) can then be calculated as Vmax/Km.

Table 1: Representative Enzyme Kinetic Parameters for Benzimidazole 5-Hydroxylation in Human Liver Microsomes

| Parameter | Value | Units |

|---|---|---|

| Km | 150 | µM |

| Vmax | 500 | pmol/min/mg protein |

| Clint | 3.33 | µL/min/mg protein |

Note: The data presented are representative values for illustrative purposes.

Metabolic Stability

Metabolic stability assays determine the rate at which a compound is metabolized by liver microsomes. The half-life (t1/2) and intrinsic clearance are key parameters obtained from these studies.

Table 2: Representative Metabolic Stability of Benzimidazole in Liver Microsomes

| Species | Half-life (t1/2) (min) | Intrinsic Clearance (Clint) (µL/min/mg protein) |

|---|---|---|

| Human | 45 | 15.4 |

| Rat | 25 | 27.7 |

| Mouse | 18 | 38.5 |

Note: The data presented are representative values for illustrative purposes.

Experimental Protocols

Detailed and reproducible protocols are crucial for the accurate study of this compound formation and quantification.

Protocol 1: In Vitro Metabolism of Benzimidazole using Human Liver Microsomes

This protocol describes the incubation of benzimidazole with human liver microsomes to generate this compound.

-

Prepare Reagents:

-

Phosphate Buffer: 100 mM potassium phosphate, pH 7.4.

-

NADPH Regenerating System (Solution A): 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase in phosphate buffer.

-

Benzimidazole Stock Solution: 10 mM benzimidazole in DMSO.

-

Human Liver Microsomes (HLM): 20 mg/mL stock suspension.

-

-

Incubation Procedure:

-

In a microcentrifuge tube, pre-warm a mixture of 178 µL of phosphate buffer and 2 µL of 20 mg/mL HLM suspension (final protein concentration: 0.2 mg/mL) at 37°C for 5 minutes.

-

Add 10 µL of a working solution of benzimidazole (prepared by diluting the stock solution in phosphate buffer) to achieve the desired final concentration (e.g., 1-500 µM).

-

Pre-incubate for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system (Solution A).

-

Incubate for a specified time (e.g., 0, 5, 15, 30, 60 minutes) at 37°C with gentle shaking.

-

-

Reaction Termination:

-

Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for analysis.

-

Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up

This protocol details the clean-up of the in vitro incubation supernatant prior to HPLC-MS/MS analysis.

-

SPE Cartridge Conditioning:

-

Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

-

Sample Loading:

-

Dilute the supernatant from Protocol 1 with 1 mL of 1% formic acid in water and load it onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 1 mL of 1% formic acid in water, followed by 1 mL of methanol to remove interferences.

-

-

Elution:

-

Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase for HPLC-MS/MS analysis.

-

Protocol 3: HPLC-MS/MS Quantification of this compound

This protocol provides the parameters for the quantitative analysis of this compound.

-

HPLC System:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

This compound: Precursor ion (Q1) m/z 135.1 -> Product ion (Q3) m/z 108.1.

-

Internal Standard (example): Precursor ion (Q1) -> Product ion (Q3) (specific to the chosen standard).

-

-

Collision Energy: Optimize for each transition.

-

Experimental Workflow Diagram

Protocol 4: Synthesis of this compound Analytical Standard

A reliable analytical standard is required for accurate quantification. A plausible synthetic route starts from 4-amino-3-nitrophenol.

-

Reduction of 4-amino-3-nitrophenol:

-

Dissolve 4-amino-3-nitrophenol in ethanol.

-

Add a reducing agent, such as sodium dithionite, portion-wise while stirring. This reduces the nitro group to an amino group, forming 3,4-diaminophenol in situ.

-

-

Cyclization with Formic Acid:

-

To the solution containing the in situ generated 3,4-diaminophenol, add formic acid.

-

Reflux the mixture for 2-4 hours. The diamine will condense with formic acid to form the imidazole ring.

-

-

Work-up and Purification:

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the crude product.

-

Collect the solid by filtration.

-

Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

-

Confirm the structure and purity using NMR, mass spectrometry, and HPLC.

-

Conclusion

This compound is a significant metabolite in the biotransformation of benzimidazole. Understanding its formation and accurately quantifying its presence are fundamental to the preclinical and clinical development of benzimidazole-based drugs. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to investigate the role of this compound in drug metabolism and disposition. The interplay between its formation from xenobiotics and its role in endogenous pathways underscores the complexity and importance of studying drug metabolites.

References

- 1. frontiersin.org [frontiersin.org]

- 2. A benzimidazole derivative (RCB15) in vitro induces the alternative energetic metabolism and glycolysis in Taenia crassiceps cysticerci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of metronidazole metabolism by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hepatic microsomal metabolism of the anthelmintic benzimidazole fenbendazole: enhanced inhibition of cytochrome P450 reactions by oxidized metabolites of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology [ijmm.ir]

fundamental chemical properties of 5-Hydroxybenzimidazole

An In-Depth Technical Guide to the Fundamental Chemical Properties of 5-Hydroxybenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (5-HBI) is a heterocyclic aromatic organic compound of significant interest in biochemical and pharmaceutical research. As a key intermediate in the anaerobic biosynthesis of the lower ligand of vitamin B12, it plays a crucial role in microbial metabolism.[1] Furthermore, its scaffold is a valuable precursor in the synthesis of various drug compounds.[2] This document provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols, a comparative analysis with related compounds, and a review of its primary biochemical pathways.

Core Chemical Properties

This compound is a member of the benzimidazole class, characterized by a benzene ring fused to an imidazole ring, with a hydroxyl group substituted at the 5-position.[3]

Structural and Physical Data

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its application in experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| IUPAC Name | 3H-benzimidazol-5-ol | [2] |

| CAS Number | 41292-65-3 | [][5] |

| Molecular Formula | C₇H₆N₂O | [2][] |

| Molecular Weight | 134.14 g/mol | [2][3][] |

| Melting Point | 220-222 °C | [] |

| Boiling Point | 469.1 ± 18.0 °C (Predicted) | [] |

| Density | 1.434 ± 0.06 g/cm³ (Predicted) | [][5] |

| InChI | InChI=1S/C7H6N2O/c10-5-1-2-6-7(3-5)9-4-8-6/h1-4,10H,(H,8,9) | [2][] |

| SMILES | C1=CC2=C(C=C1O)NC=N2 | [2][] |

| Synonyms | 1H-Benzimidazol-5-ol, 1H-Benzimidazol-6-ol, 5-Hydroxy-1H-benzimidazole | [3] |

Comparative Analysis of Related Compounds

The properties of this compound are best understood in the context of its parent structure and related analogues. The position of the functional group significantly influences properties like pKa and solubility.

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | pKa |

| This compound | 134.14 | 220-222 | Low solubility in water | Not Experimentally Determined |

| Benzimidazole (Parent) | 118.14 | 170-173 | < 1 mg/mL in water; Soluble in alcohol | 5.3 |

| 2-Hydroxybenzimidazole | 134.14 | >300 | 0.543 g/L (insoluble) | 11.95 (Predicted) |

| 5-Methoxybenzimidazole | 148.16 | 121-126 | Insoluble in water | 13.12 (Predicted) |

Experimental Protocols

Chemical Synthesis: A Representative Protocol

While numerous methods exist for benzimidazole synthesis, a common and reliable route to this compound involves the cyclization of a substituted o-phenylenediamine. The following is a representative multi-step protocol starting from p-aminophenol.

Step 1: Nitration of Acetanilide (from p-Aminophenol)

-

Acetylation: p-Aminophenol is first protected by acetylation with acetic anhydride to form N-(4-hydroxyphenyl)acetamide (Paracetamol).

-

Nitration: The protected compound is nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to yield 4-acetamido-2-nitrophenol. The acetyl group directs nitration to the position ortho to the hydroxyl group.

Step 2: Reduction to 3,4-Diaminophenol

-

Setup: The 4-acetamido-2-nitrophenol intermediate is placed in a round-bottom flask with a suitable solvent like ethanol.

-

Reduction: A reducing agent such as tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H₂ over Pd/C), is used to reduce the nitro group to an amine. This step also hydrolyzes the acetyl protecting group.

-

Workup: After the reaction is complete, the mixture is neutralized with a base (e.g., NaOH or NaHCO₃) to precipitate the 3,4-diaminophenol. The product is then filtered, washed with cold water, and dried.

Step 3: Cyclization to this compound

-

Reaction: 3,4-Diaminophenol (1.0 eq) is mixed with formic acid (1.2 eq) in a round-bottom flask.

-

Heating: The mixture is heated under reflux (typically around 100°C) for 2-4 hours. The reaction involves the condensation of the diamine with formic acid to form the imidazole ring.

-

Neutralization: After cooling, the reaction mixture is carefully neutralized with a 10% sodium hydroxide solution until it is just alkaline to litmus paper.

-

Isolation: The resulting precipitate, crude this compound, is collected by vacuum filtration.

Step 4: Purification by Recrystallization

-

The crude product is dissolved in a minimum amount of boiling water or an appropriate alcohol/water mixture.

-

Decolorizing carbon (charcoal) can be added to the hot solution to remove colored impurities.

-

The hot solution is filtered to remove the carbon and any insoluble materials.

-

The filtrate is allowed to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

-

The purified crystals of this compound are collected by filtration, washed with a small amount of cold solvent, and dried in an oven or under vacuum.

Enzymatic Synthesis

In anaerobic microorganisms, this compound is synthesized from 5-aminoimidazole ribotide (AIR). This transformation is catalyzed by a radical S-adenosylmethionine (SAM) enzyme known as BzaF. This enzymatic reaction involves a complex carbon skeleton rearrangement to form the benzimidazole ring system.[2]

Caption: General experimental workflow for the synthesis and analysis of this compound.

Key Chemical Reactions

The benzimidazole ring and the phenolic hydroxyl group are the primary sites for chemical reactivity.

-

Methylation: The phenolic hydroxyl group can be methylated to form 5-methoxybenzimidazole. In biological systems, this is a key step in the formation of the lower ligand of certain cobamides.

-

Acylation: Friedel-Crafts acylation can occur on the benzene ring, typically directed by the hydroxyl group, leading to derivatives with potentially enhanced biological activity.[1]

-

Halogenation: The electron-rich benzene ring can be halogenated to produce derivatives with altered physicochemical properties.[1]

-

N-Substitution: The nitrogen atom of the imidazole ring can be alkylated or acylated, a common strategy in the development of benzimidazole-based pharmaceuticals.

Biochemical Role & Signaling Pathways

Precursor to the Lower Ligand of Vitamin B12

The most well-documented role of this compound is as a crucial intermediate in the anaerobic biosynthesis of 5,6-dimethylbenzimidazole (DMB). DMB serves as the lower axial ligand for cobalt in vitamin B12 (cobalamin).[1] This pathway is critical for prokaryotes that synthesize B12 anaerobically.

The pathway proceeds as follows:

-

Formation: The enzyme BzaF converts 5-aminoimidazole ribotide (AIR) into this compound (5-HBI).

-

Methylation: A series of three methyltransferase enzymes (BzaC, BzaD, and BzaE) sequentially methylate 5-HBI to form 5,6-dimethylbenzimidazole (DMB).[]

-

Activation & Incorporation: DMB is then activated and incorporated into the cobamide structure.

Caption: Anaerobic biosynthesis of the Vitamin B12 lower ligand via this compound.

Analytical Characterization

While comprehensive experimental spectral data for this compound is not widely published, its structure allows for the prediction of key analytical features.

-

¹H NMR: In a solvent like DMSO-d₆, the spectrum is expected to show:

-

Three distinct signals in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the protons on the benzene ring.

-

A singlet for the proton at the 2-position of the imidazole ring (approx. 8.0-8.2 ppm).

-

A broad singlet for the N-H proton of the imidazole ring (approx. 12.0-12.5 ppm).

-

A broad singlet for the phenolic O-H proton.

-

-

¹³C NMR: The spectrum should display 7 distinct signals for the carbon atoms, with chemical shifts characteristic of aromatic and heterocyclic structures.

-

FTIR: The infrared spectrum would be characterized by:

-

A broad absorption band for O-H stretching of the phenol group (approx. 3200-3600 cm⁻¹).

-

A broad band for N-H stretching of the imidazole ring (approx. 3100-3300 cm⁻¹).

-

Aromatic C-H stretching signals (approx. 3000-3100 cm⁻¹).

-

C=N and C=C stretching vibrations within the fused ring system (approx. 1450-1620 cm⁻¹).

-

Caption: Logical relationship of this compound to its parent scaffold and other derivatives.

Conclusion

This compound is a fundamentally important molecule with a well-defined role in microbial biochemistry and significant potential in synthetic chemistry. Its core properties, characterized by the benzimidazole scaffold and a reactive hydroxyl group, make it a versatile building block for drug discovery and a subject of interest for metabolic research. The experimental and analytical frameworks provided in this guide offer a foundation for scientists and researchers to effectively utilize and study this compound.

References

- 1. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology [ijmm.ir]

- 2. Buy this compound | 41292-65-3 [smolecule.com]

- 3. This compound | C7H6N2O | CID 3082533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H-benzimidazol-6-ol | 41292-65-3 [chemnet.com]

Spectroscopic Characterization of 5-Hydroxybenzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Hydroxybenzimidazole, a key heterocyclic compound with significant roles in biochemical pathways and as a precursor in pharmaceutical synthesis. This document outlines the core spectroscopic techniques used to elucidate its structure and purity, including UV-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Detailed experimental protocols and data interpretation are provided to assist researchers in their analytical workflows.

Introduction to this compound

This compound is an aromatic heterocyclic organic compound with the molecular formula C₇H₆N₂O.[1] It consists of a benzene ring fused to an imidazole ring, with a hydroxyl group substituted at the 5-position. This molecule is a known human, rat, and bacterial metabolite and plays a crucial role as a precursor in the biosynthesis of the lower ligand of vitamin B12.[1] Its structural backbone is a feature in many pharmacologically active compounds, making its accurate characterization essential for drug discovery and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, compiled from various analytical techniques.

Table 1: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₇H₆N₂O |

| Molecular Weight | 134.14 g/mol |

| Exact Mass | 134.048013 Da |

| Major Mass Fragments (m/z) | Data not available |

Table 2: UV-Visible Spectroscopy Data

| Solvent | λmax (nm) |

| Methanol | Data not available |

Note: While specific UV-Vis absorption maxima for this compound are not detailed in the search results, a UV-Vis spectrum for the related compound 5-hydroxy-4-nitrobenzimidazole in methanol is available.[3]

Table 3: Infrared (IR) Spectroscopy Data

| Functional Group | Characteristic Peak Range (cm⁻¹) | Observed Peaks (cm⁻¹) |

| O-H Stretch (phenol) | 3600-3200 (broad) | Data not available |

| N-H Stretch (imidazole) | 3150-3000 (broad) | Data not available |

| C=N Stretch | 1650-1550 | Data not available |

| C=C Stretch (aromatic) | 1600-1450 | Data not available |

| C-O Stretch (phenol) | 1260-1180 | Data not available |

Table 4: ¹H NMR Spectroscopy Data (DMSO-d₆)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | Data not available | s | - |

| H-4 | Data not available | d | Data not available |

| H-6 | Data not available | dd | Data not available |

| H-7 | Data not available | d | Data not available |

| N1-H | Data not available | br s | - |

| 5-OH | Data not available | s | - |

Note: While a specific ¹H NMR spectrum for this compound is not available, data for similar compounds like 5-methyl-1H-benzo[d]imidazole show characteristic shifts in DMSO-d₆.[4] For example, in 5-methyl-1H-benzo[d]imidazole, the N-H proton appears as a broad singlet around 12.28 ppm, the C2-H as a singlet at 8.01 ppm, and the aromatic protons between 6.98 and 7.44 ppm.[4]

Table 5: ¹³C NMR Spectroscopy Data (DMSO-d₆)

| Carbon | Chemical Shift (ppm) |

| C-2 | Data not available |

| C-4 | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

| C-7 | Data not available |

| C-8 (C-3a) | Data not available |

| C-9 (C-7a) | Data not available |

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic techniques used to characterize this compound.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, typically methanol or ethanol. The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the wavelength of maximum absorption (λmax).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used. The instrument is first calibrated using a reference cuvette containing the pure solvent.

-

Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm. The wavelength of maximum absorbance (λmax) is identified from the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the this compound molecule.

Methodology:

-

Sample Preparation: The solid sample is typically prepared as a potassium bromide (KBr) pellet. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disc.

-

Instrumentation: An FTIR spectrometer is used for analysis. A background spectrum of the KBr pellet holder is recorded first.

-

Data Acquisition: The IR spectrum of the sample is recorded in the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of this compound by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄, in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

-

¹³C NMR: The spectrum is typically acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak or TMS.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: A suitable ionization technique is employed, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Signaling Pathways and Experimental Workflows

Currently, there is limited specific information available in the public domain regarding the direct involvement of this compound in specific signaling pathways. However, as a precursor to the lower ligand of vitamin B12, it is integral to the anaerobic biosynthesis of this essential coenzyme.

Below are generalized workflows for the characterization of benzimidazole derivatives.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Simplified anaerobic biosynthesis pathway of Vitamin B12 involving this compound.

Conclusion

The spectroscopic characterization of this compound is fundamental to ensuring its identity, purity, and structural integrity for its various applications in research and development. While a complete set of experimental data is not fully available in public databases, this guide provides the necessary theoretical background, experimental protocols, and comparative data from related compounds to aid scientists in their analytical endeavors. Further research to populate the spectral databases with experimental data for this compound is highly encouraged to facilitate future scientific advancements.

References

The Pivotal Role of the 5-Hydroxyl Group in the Biological Activity of Benzimidazoles: A Technical Deep Dive

For Immediate Release

[City, State] – December 26, 2025 – A comprehensive analysis of the benzimidazole scaffold has illuminated the critical role of the 5-hydroxyl group in dictating the biological significance of 5-Hydroxybenzimidazole. This in-depth guide, tailored for researchers, scientists, and drug development professionals, elucidates the multifaceted contributions of this functional group to the compound's receptor interactions, metabolic fate, and overall pharmacological profile. Through a meticulous compilation of quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways, this document serves as a foundational resource for the rational design of novel benzimidazole-based therapeutics.

Unveiling the Significance of the 5-Hydroxyl Moiety

The introduction of a hydroxyl group at the 5-position of the benzimidazole ring profoundly influences its electronic properties and steric profile, thereby modulating its interactions with biological targets. This functional group can act as both a hydrogen bond donor and acceptor, facilitating stronger and more specific binding to receptor pockets. Furthermore, its presence can significantly alter the molecule's lipophilicity, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.

While direct comparative quantitative data between this compound and its parent compound, benzimidazole, is sparse in publicly available literature, the existing body of research on benzimidazole derivatives strongly suggests that the presence and position of hydroxyl groups are key determinants of their biological activity.

Antioxidant and Antimicrobial Properties: A Comparative Overview

Studies have demonstrated that 5-hydroxybenzimidazoles possess notable antioxidant properties, a characteristic not observed in benzimidazole or its 2-alkyl derivatives. This suggests that the hydroxyl group is directly involved in the radical-scavenging mechanism. The following table summarizes the antioxidant activity of various benzimidazole derivatives, highlighting the enhanced potency of hydroxylated analogs.

| Compound | Antioxidant Activity (IC50 in µM) | Reference Assay |

| 2-(1H-benzimidazol-2-yl)phenol | 19.74 | DPPH |

| 2-p-tolyl-1H-benzimidazole | 77.3 | DPPH |

| 2-(4-methoxyphenyl)-1H-benzimidazole | 80.0 | DPPH |

| Unsubstituted Benzimidazole-biphenyl derivative | 2.43 ± 0.4 | DPPH |

| Dimethoxy substituted Benzimidazole derivative | 5.68 | DPPH |

| Pyrazolyl-benzimidazolone derivative (6c) | 12.82 ± 0.10 | TAC |

| Trihydroxy substituted 2-arylbenzimidazole | Most Promising | Not specified |

| Pyrazolyl-benzimidazolone derivative (5c) | 14.00 ± 0.14 | TAC |

| Pyrazolyl-benzimidazolone derivative (6b) | 12.47 ± 0.02 | TAC |

| Unsubstituted N-substituted benzimidazole carboxamide | 538.81 | FRAP |

| Dimethoxy substituted N-substituted benzimidazole carboxamide | 618.10 | FRAP |

| Pyrazolyl-benzimidazolone derivative (6c) | 68.97 ± 0.26 | FRAP |

Receptor Binding and Signaling Pathway Modulation

The 5-hydroxyl group plays a crucial role in the binding of benzimidazole derivatives to various receptors. For instance, in the context of 5-HT4 receptor antagonists, the presence and nature of substituents on the benzimidazole ring dramatically affect binding affinity.

Benzimidazole derivatives have been shown to modulate several critical signaling pathways implicated in cancer. These include the EGFR/AKT/mTOR and MAPK pathways. The hydroxyl group can influence the binding of these compounds to the kinase domains of receptor tyrosine kinases, thereby affecting downstream signaling cascades.

Below are graphical representations of key signaling pathways potentially modulated by this compound derivatives.

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Hydroxybenzimidazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation and confirmation of 5-hydroxybenzimidazole, a significant heterocyclic compound with applications in biochemical and pharmaceutical research. The following sections detail the experimental protocols and spectroscopic data that form the foundation of its structural analysis.

Synthesis of this compound

The reliable synthesis of this compound is the preliminary step for its structural characterization. A common and effective method involves the demethylation of 5-methoxybenzimidazole.

Experimental Protocol: Synthesis via Demethylation

A detailed protocol for the synthesis of this compound from 5-methoxybenzimidazole has been described.[1] While the full experimental specifics from the original literature can be consulted for precise replication, the general procedure involves the cleavage of the methyl ether in 5-methoxybenzimidazole to yield the desired hydroxyl group. This is typically achieved using a strong demethylating agent. The resulting product is then purified to yield this compound.

The following diagram illustrates the general synthetic pathway:

Caption: Synthetic route to this compound.

Spectroscopic and Spectrometric Analysis

The definitive structure of this compound is established through a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's atomic connectivity, functional groups, and overall composition.

Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry provides the exact mass, confirming its molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A solution of this compound is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The instrument is operated in positive or negative ion mode to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively. The high-resolution analyzer, such as a time-of-flight (TOF) or Orbitrap, measures the mass-to-charge ratio (m/z) with high accuracy.

Data Presentation: Mass Spectrometry Data

| Parameter | Value | Reference |

| Molecular Formula | C₇H₆N₂O | [2] |

| Molecular Weight | 134.14 g/mol | [2] |

| Exact Mass | 134.048012819 Da | [2] |

The fragmentation pattern in the mass spectrum provides further structural information. For benzimidazole derivatives, common fragmentation pathways involve the cleavage of the imidazole ring.[3][4]

The logical workflow for mass spectrometry analysis is depicted below:

Caption: Workflow for mass spectrometry analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom.

Experimental Protocol: NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆). The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

Data Presentation: Predicted and Comparative NMR Data

¹H NMR of Benzimidazole Derivatives (in DMSO-d₆) [5][6]

| Compound | δ (ppm) | Multiplicity | Assignment |

| Benzimidazole | 12.44, 8.21, 7.58, 7.20 | s, s, dd, m | NH, H-2, H-4/7, H-5/6 |

| 5-Bromobenzimidazole | 12.70, 8.31, 7.83, 7.57, 7.32 | s, s, s, d, d | NH, H-2, H-4, H-7, H-6 |

| 5-Nitrobenzimidazole | 8.38, 8.51, 8.11, 7.76 | s, d, dd, d | H-2, H-4, H-6, H-7 |

¹³C NMR of Benzimidazole Derivatives (in DMSO-d₆) [5][6]

| Compound | δ (ppm) | Assignment |

| Benzimidazole | 141.9, 138.0, 121.7, 115.3 | C-2, C-3a/7a, C-5/6, C-4/7 |

| 5-Bromobenzimidazole | 142.8, 124.2, 113.6 | C-2, C-4/7, C-5/6 |

| 5-Nitrobenzimidazole | 146.3, 142.2, 117.1 | C-5, C-3a/7a, C-4/6/7 |

The logical relationship for NMR-based structure elucidation is as follows:

Caption: Logical workflow for NMR-based structure elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Spectroscopy

A small amount of solid this compound is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Presentation: Characteristic FTIR Absorptions

Based on the known structure and data from related benzimidazole derivatives, the following characteristic absorption bands are expected for this compound:[5][6]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Phenolic -OH |

| 3300-3100 | N-H stretch | Imidazole N-H |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 1620-1580 | C=N stretch | Imidazole C=N |

| 1600-1450 | C=C stretch | Aromatic C=C |

| 1300-1200 | C-O stretch | Phenolic C-O |

X-ray Crystallography

The unequivocal confirmation of the three-dimensional structure of a molecule is achieved through single-crystal X-ray diffraction.

Experimental Protocol: X-ray Crystallography

Single crystals of this compound suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent. A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected, and the resulting data is processed to solve and refine the crystal structure.

Data Presentation: Crystallographic Data

As of the latest search, specific crystallographic data for this compound is not available in the Cambridge Structural Database (CSD) or other publicly accessible databases. The acquisition of such data would be a valuable contribution to the complete characterization of this compound.

The workflow for X-ray crystallography is outlined below:

Caption: General workflow for X-ray crystallography.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on a combination of synthesis and advanced analytical techniques. While mass spectrometry confirms the molecular formula and NMR and FTIR spectroscopy reveal the connectivity and functional groups, single-crystal X-ray crystallography provides the ultimate confirmation of its three-dimensional architecture. This guide has outlined the key experimental protocols and expected data for these analyses, providing a foundational resource for researchers working with this important molecule. Further research to obtain and publish the complete experimental NMR and X-ray crystallographic data for this compound is highly encouraged to complete its comprehensive characterization.

References

- 1. Frontiers | A bioassay for the detection of benzimidazoles reveals their presence in a range of environmental samples [frontiersin.org]

- 2. This compound | C7H6N2O | CID 3082533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. journalijdr.com [journalijdr.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. rsc.org [rsc.org]

The Dawn of Discovery: Early Investigations into the Biological Significance of 5-Hydroxybenzimidazole

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxybenzimidazole, a heterocyclic aromatic organic compound, represents a core structural motif in a variety of biologically active molecules. Its significance spans from fundamental metabolic pathways to the scaffold of synthetic compounds with therapeutic potential. Early research into this molecule laid the groundwork for understanding its diverse roles, from its integral function in vitamin B12 biosynthesis to its antioxidant and antimicrobial properties. This in-depth technical guide delves into the foundational studies on the biological activity of this compound, providing a comprehensive overview of its core activities, detailed experimental protocols for their assessment, and visual representations of key pathways and workflows.

Core Biological Activities

Early investigations and subsequent research have elucidated several key biological activities associated with this compound. These activities are primarily centered around its role as a biosynthetic precursor and its intrinsic chemical properties that allow it to interact with biological systems.

Precursor to Vitamin B12

One of the most significant biological roles of this compound is its function as a precursor in the anaerobic biosynthesis of the lower ligand of vitamin B12 (cobalamin).[1] In this pathway, this compound is synthesized from 5-aminoimidazole ribotide (AIR) by the enzyme this compound synthase (BzaF), a radical S-adenosylmethionine (SAM) enzyme.[2] This conversion is a critical step in the assembly of the 5,6-dimethylbenzimidazole (DMB) ligand of vitamin B12 in anaerobic organisms.[2]

Antioxidant Properties

Scientific literature has noted that 5-hydroxybenzimidazoles exhibit marked antioxidant properties. This activity is attributed to the presence of the hydroxyl group on the benzimidazole ring, which can donate a hydrogen atom to scavenge free radicals. In contrast, the parent benzimidazole and its 2-alkyl derivatives do not possess direct antioxidant activity but may act as retarders of metal-catalyzed autoxidations. The antioxidant potential of these compounds is crucial in mitigating oxidative stress, which is implicated in numerous disease pathologies.

Antimicrobial Activity

The benzimidazole scaffold is a well-established pharmacophore in antimicrobial drug discovery. While early, specific quantitative data for this compound is limited, the broader class of benzimidazole derivatives has been extensively studied for its activity against a range of microbial pathogens. This activity is often attributed to their structural similarity to purines, leading to the inhibition of microbial nucleic acid and protein synthesis. The antimicrobial potential of benzimidazoles extends to antibacterial and antifungal activities.

Quantitative Data Summary

Due to the scarcity of specific quantitative data from early studies on this compound itself, the following tables summarize the types of biological activities investigated and provide representative data for benzimidazole derivatives to illustrate the potential potency of this class of compounds.

Table 1: Summary of Investigated Biological Activities of this compound and its Derivatives

| Biological Activity | Compound Class | General Findings |

| Biosynthetic Precursor | This compound | Serves as a key intermediate in the anaerobic biosynthesis of vitamin B12. |

| Antioxidant Activity | 5-Hydroxybenzimidazoles | Possess notable free radical scavenging properties. |

| Antimicrobial Activity | Benzimidazole Derivatives | Exhibit broad-spectrum antibacterial and antifungal effects. |

Table 2: Representative Antimicrobial Activity of Benzimidazole Derivatives

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| 2-(trifluoromethyl)-1H-benzimidazole (1b) | Giardia intestinalis | 0.048 | [3] |

| 2-(trifluoromethyl)-1H-benzimidazole (1c) | Giardia intestinalis | 0.035 | [3] |

| 2-(trifluoromethyl)-1H-benzimidazole (1e) | Giardia intestinalis | 0.025 | [3] |

| Benzimidazole Derivative (6c) | E. coli (TolC mutant) | 2 | [4] |

| Benzimidazole Derivative (5) | E. coli (TolC mutant) | 32 | [5] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound and its derivatives. These protocols are based on established techniques in the field.

Protocol 1: DPPH Radical Scavenging Assay for Antioxidant Activity

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

-

This compound or derivative compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of test samples: Dissolve the test compound in methanol to prepare a stock solution and create serial dilutions.

-

Assay:

-

Add 100 µL of the test sample dilutions to the wells of a 96-well plate.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample and Abs_sample is the absorbance of the test sample. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration.

Protocol 2: Broth Microdilution Method for Antimicrobial Susceptibility Testing

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by testing its effect on the growth of a microorganism in a liquid nutrient broth.

Materials:

-

This compound or derivative compound

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microplates

-

Microplate incubator

-

Spectrophotometer or visual inspection

Procedure:

-

Preparation of inoculum: Prepare a standardized suspension of the test microorganism.

-

Preparation of test compound dilutions: Perform serial twofold dilutions of the test compound in the appropriate broth in a 96-well microplate.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well.

-

Incubation: Incubate the microplate at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism, as determined by visual inspection or by measuring the optical density.

Visualizations

Anaerobic Biosynthesis of this compound

The following diagram illustrates the enzymatic conversion of 5-aminoimidazole ribotide (AIR) to this compound (5-HBI), a key step in the anaerobic vitamin B12 biosynthesis pathway.

Caption: Enzymatic synthesis of this compound.

Experimental Workflow for In Vitro Antimicrobial Screening

This diagram outlines a typical workflow for the initial screening of a compound for its antimicrobial activity.

Caption: In vitro antimicrobial screening workflow.

Conclusion

The early studies on this compound, though not always providing extensive quantitative data for the parent molecule itself, were instrumental in identifying its fundamental biological roles. Its position as a key precursor in vitamin B12 biosynthesis and the recognized antioxidant and antimicrobial potential of the broader benzimidazole class highlight its importance in both natural and synthetic chemistry. The experimental protocols and workflows detailed in this guide provide a robust framework for contemporary researchers to further investigate the multifaceted biological activities of this compound and its derivatives, building upon the foundational knowledge established by early pioneers in the field. This continued exploration holds promise for the development of novel therapeutic agents and a deeper understanding of essential biochemical pathways.

References

- 1. An Aminoimidazole Radical Intermediate in the Anaerobic Biosynthesis of the 5,6-Dimethylbenzimidazole Ligand to Vitamin B12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anaerobic 5-Hydroxylbenzimidazole formation from aminoimidazole ribotide: an unanticipated intersection of thiamin and vitamin B12 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]